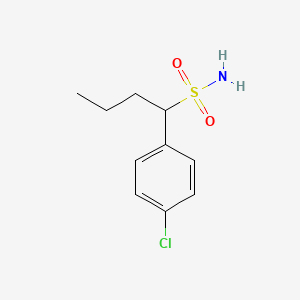

1-(4-Chlorophenyl)butane-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14ClNO2S |

|---|---|

Molecular Weight |

247.74 g/mol |

IUPAC Name |

1-(4-chlorophenyl)butane-1-sulfonamide |

InChI |

InChI=1S/C10H14ClNO2S/c1-2-3-10(15(12,13)14)8-4-6-9(11)7-5-8/h4-7,10H,2-3H2,1H3,(H2,12,13,14) |

InChI Key |

SLFUNIIZVHDJEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Contextual Background in Chemical Research

Academic Significance of the Sulfonamide Functional Group in Chemical Sciences

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH-), is a structure of immense importance in the chemical sciences. wikipedia.orgwisdomlib.org This group is a key component in a wide array of pharmacologically active compounds, most notably the sulfa drugs, which were among the first broadly effective antibacterials. nih.govwikipedia.org The antibacterial action of many sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. nih.govwikipedia.org

Beyond their medicinal applications, sulfonamides are valued in organic synthesis. The rigidity of the functional group often leads to crystalline compounds, making the formation of a sulfonamide a classic method for the derivatization and characterization of amines. wikipedia.org The N-H bond in a sulfonamide can be deprotonated, and the resulting anion can participate in a variety of chemical reactions, highlighting its synthetic utility. wikipedia.org Furthermore, the sulfonamide moiety is considered a bioisostere of the carboxylic acid group, capable of forming similar hydrogen bond networks, a property frequently exploited in drug design. mdpi.com

The stability of the sulfonamide group is another key feature. It is generally more resistant to metabolic degradation than amides, a characteristic that can be advantageous in the design of therapeutic agents with improved pharmacokinetic profiles. researchgate.net This metabolic robustness has led to the incorporation of sulfonamide groups into a diverse range of molecules beyond antibacterials, including diuretics, anticonvulsants, and anti-inflammatory agents. wikipedia.orgresearchgate.net

Historical and Contemporary Perspectives on Chlorophenyl-Containing Molecular Scaffolds in Organic Synthesis

The inclusion of a chlorophenyl group in a molecular structure has long been a strategic choice in organic synthesis and medicinal chemistry. Historically, halogenation, particularly chlorination, of aromatic rings was recognized as a method to modulate the electronic properties and lipophilicity of a molecule. The chlorine atom is an electron-withdrawing group via induction, yet it is also a weak ortho-, para-director in electrophilic aromatic substitution due to resonance. This electronic influence can significantly alter the reactivity and biological activity of the parent molecule.

In contemporary organic synthesis, the chlorophenyl moiety serves as a versatile building block. The carbon-chlorine bond can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the construction of more complex molecular architectures. This reactivity has made chlorophenyl-containing compounds valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

From a pharmacological perspective, the presence of a chlorine atom on a phenyl ring can enhance the binding affinity of a drug to its target receptor by engaging in halogen bonding or by occupying hydrophobic pockets. It can also impact the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. Research into N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, for instance, has demonstrated the utility of this moiety in developing kinase inhibitors with anti-glioma activity. nih.govdundee.ac.uk Similarly, studies on other chlorophenyl-containing heterocyclic compounds have highlighted their potential as anticancer agents. ekb.egmdpi.com

Structural Elucidation and Naming Conventions of 1-(4-Chlorophenyl)butane-1-sulfonamide within Contemporary Organic Chemistry

The structure of this compound consists of a butane (B89635) chain where the first carbon atom is bonded to both a 4-chlorophenyl group and a sulfonamide group. The systematic naming of this compound follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC).

According to IUPAC conventions, the principal functional group dictates the suffix of the name. In this case, the sulfonamide is the highest priority group. qmul.ac.uk The parent hydride is butane. The sulfonamide group is attached to the first carbon of the butane chain, hence "butane-1-sulfonamide." This carbon is also attached to a phenyl group that is substituted with a chlorine atom at the para (fourth) position, which is named as a "4-chlorophenyl" substituent. Therefore, the complete and unambiguous IUPAC name is This compound .

The structural features of this molecule can be summarized as follows:

A chiral center: The first carbon of the butane chain is bonded to four different groups (a hydrogen atom, a propyl group, a 4-chlorophenyl group, and a sulfonamide group), making it a chiral center. Therefore, this compound can exist as a pair of enantiomers.

An aromatic ring: The 4-chlorophenyl group provides a rigid, planar, and aromatic component to the molecule.

A flexible alkyl chain: The butane group introduces a degree of conformational flexibility.

A polar functional group: The sulfonamide group is capable of acting as both a hydrogen bond donor and acceptor, influencing the compound's solubility and potential intermolecular interactions.

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₁₀H₁₄ClNO₂S |

| IUPAC Name | This compound |

| Functional Groups | Sulfonamide, Chlorophenyl |

| Chirality | Contains one chiral center |

| Parent Hydride | Butane |

Overview of Research Paradigms Applied to Related Butane-Sulfonamide Analogs

While specific research on this compound is not extensively documented in publicly available literature, the broader class of butane-sulfonamide analogs has been the subject of various research endeavors. These studies often focus on the synthesis of novel derivatives and the evaluation of their biological activities.

A common research paradigm involves the synthesis of a library of related compounds to establish structure-activity relationships (SAR). For example, analogs might be synthesized with different substituents on the phenyl ring or with variations in the length and branching of the alkyl chain. These compounds are then screened for specific biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects. mdpi.comnih.gov

For instance, research on sulfonamide analogs of antofine and cryptopleurine (B1669640) has shown that modification of natural products with a sulfonamide moiety can lead to potent and orally active antitumor agents. nih.gov In the context of butane-sulfonamides, the synthesis of 4-chlorobutane-1-sulfonyl chloride serves as a key intermediate for creating various derivatives. google.com This intermediate can be reacted with different amines to produce a range of sulfonamides. The synthesis of 4-(succinimido)-1-butane sulfonic acid from 1,4-butanesultone also highlights the chemical transformations possible with butane-sulfonic acid derivatives. researchgate.net

Another research focus is the development of efficient synthetic methodologies. This can include the exploration of new catalysts, reaction conditions, or starting materials to improve the yield, purity, and environmental footprint of the synthesis. The synthesis of high-purity 1,4-butane sultone, a related cyclic sulfonated ester, is an example of process optimization in this chemical space. google.com

Table 2: Research Focus on Related Sulfonamide Analogs

| Research Area | Description | Examples |

|---|---|---|

| Synthesis of Novel Derivatives | Creation of new molecules based on a core scaffold to explore chemical space. | Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. nih.gov |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of a molecule's structure to determine which parts are responsible for its biological activity. | Evaluation of sulfonamide analogues of antofine and cryptopleurine as antitumor agents. nih.gov |

| Methodology Development | Improving the efficiency and sustainability of synthetic routes. | Development of methods for producing high-purity 1,4-butane sultone. google.com |

| Biological Screening | Testing compounds for activity against various biological targets. | Screening of sulfonamide derivatives for antiviral activity. nih.gov |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 1-(4-Chlorophenyl)butane-1-sulfonamide

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, the primary disconnection is at the sulfonamide (S-N) bond, a common and reliable bond-forming reaction. This leads to two key synthons: a 4-chlorophenylamine synthon and a butane-1-sulfonyl synthon.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection (S-N bond): This disconnection suggests an amination reaction between a butane-1-sulfonyl derivative and 4-chloroaniline (B138754).

Synthetic Equivalents:

For the 4-chlorophenylamine synthon, the readily available 4-chloroaniline is the logical starting material.

For the butane-1-sulfonyl synthon, a reactive species is required, such as butane-1-sulfonyl chloride .

Further retrosynthetic analysis of butane-1-sulfonyl chloride would lead to precursors such as butane-1-thiol or butane-1-sulfonic acid, which can be synthesized from 1-butanol (B46404) or 1-bromobutane. This multi-step disconnection strategy provides a clear roadmap for the forward synthesis, starting from simple and accessible precursors.

Classical and Modern Approaches to Sulfonamide Formation Reactions

The formation of the sulfonamide bond is a cornerstone of this synthesis. Both classical and modern methods can be employed, offering various advantages in terms of efficiency, substrate scope, and reaction conditions.

Sulfonylation Reactions Involving Halosulfonyl Derivatives

The most traditional and widely used method for constructing sulfonamides is the reaction of a sulfonyl halide with an amine. In the context of synthesizing this compound, this would involve the reaction of butane-1-sulfonyl chloride with 4-chloroaniline.

Reaction Scheme:

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include pyridine, triethylamine, or an excess of the amine reactant itself. The choice of solvent can vary, with dichloromethane, diethyl ether, and tetrahydrofuran (B95107) being common options.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Butane-1-sulfonyl chloride | 4-chloroaniline | Pyridine | Dichloromethane | This compound |

| Butane-1-sulfonyl chloride | 4-chloroaniline | Triethylamine | Tetrahydrofuran | This compound |

Modern variations of this approach focus on in-situ generation of the sulfonyl chloride from sulfonic acids or their salts, followed by the addition of the amine. This avoids the isolation of the often-reactive sulfonyl chloride.

Amidation Reactions and Catalytic Considerations for Sulfonamide Bond Formation

More recent advancements in organic synthesis have led to the development of catalytic methods for sulfonamide bond formation that bypass the need for pre-activated sulfonyl halides. These methods often involve the direct coupling of sulfonic acids and amines.

One such approach is the use of coupling agents, similar to those used in peptide synthesis, to activate the sulfonic acid. Another emerging area is the use of transition metal catalysts. For instance, iron-promoted protocols have been developed for the synthesis of N-arylsulfonamides from nitroarenes and sulfonyl chlorides in an aqueous medium. nih.gov While not a direct catalytic amidation of a sulfonic acid, it represents a move towards more versatile and environmentally benign synthetic routes.

Direct catalytic amidation of butane-1-sulfonic acid with 4-chloroaniline is a challenging but desirable transformation. Research in this area is ongoing, with various catalytic systems being explored to facilitate this direct coupling, which would offer a more atom-economical and greener alternative to classical methods.

Stereoselective Synthesis Strategies for Chiral Forms of this compound

The carbon atom alpha to the sulfonyl group in this compound is a stereocenter if substituted. While the parent compound is achiral, the development of stereoselective methods is crucial for the synthesis of potentially bioactive chiral derivatives. The synthesis of chiral sulfonamides can be approached in several ways, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

For a chiral derivative of this compound, a key strategy would involve the use of an enantiomerically pure butane-1-sulfonyl precursor. For example, if a substituent were present on the butane (B89635) chain, creating a stereocenter, the stereoselective synthesis could begin with a chiral alcohol or halide.

Another approach is the use of asymmetric catalysis. While the direct asymmetric sulfonylation of an amine is not a well-established method, related transformations can provide access to chiral sulfonamides. For example, the asymmetric hydrogenation of an unsaturated precursor could establish the desired stereocenter.

Derivatization and Functionalization Strategies for Structural Modifications of the this compound Core

Structural modifications of the this compound core can be undertaken to explore structure-activity relationships for various applications. These modifications can be targeted at the aromatic ring, the sulfonamide nitrogen, or the butane chain.

Modification of the Butane Chain

The butane chain of this compound offers several positions for functionalization. The reactivity of the C-H bonds in the butane chain is generally low, but modern synthetic methods provide avenues for their modification.

Halogenation:

Free-radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, can introduce a bromine atom onto the butane chain, likely at the secondary carbons due to radical stability. This halogenated derivative can then serve as a versatile intermediate for further nucleophilic substitutions.

Oxidation:

Selective oxidation of the terminal methyl group or one of the methylene (B1212753) groups of the butane chain is challenging but can be achieved using specific reagents or catalytic systems. This could introduce hydroxyl or carbonyl functionalities, opening up a wide range of subsequent chemical transformations.

C-H Activation/Functionalization:

Transition-metal-catalyzed C-H activation is a powerful tool for the direct functionalization of unactivated C-H bonds. While technically challenging for a simple butane chain, this approach could potentially be used to introduce new functional groups at specific positions, depending on the catalyst and directing group strategy employed.

Below is a table summarizing potential derivatization reactions of the butane chain:

| Reaction Type | Reagents | Potential Product |

| Free-radical Halogenation | N-Bromosuccinimide (NBS), UV light | Bromo-1-(4-chlorophenyl)butane-1-sulfonamide |

| Oxidation | Specific oxidizing agents (e.g., KMnO4, PCC) | Hydroxy/Keto-1-(4-chlorophenyl)butane-1-sulfonamide |

| C-H Activation | Transition metal catalyst (e.g., Pd, Rh) | Functionalized this compound |

These strategies for derivatization provide a toolbox for the synthesis of a library of compounds based on the this compound scaffold, enabling the exploration of their chemical and biological properties.

Substitutions on the Chlorophenyl Moiety

The 4-chlorophenyl group of this compound is a potential site for further functionalization through aromatic substitution reactions. The existing substituents—the chloro group and the butane-1-sulfonamide group—dictate the reactivity and regioselectivity of these transformations.

Nucleophilic Aromatic Substitution (NAS): The presence of the electron-withdrawing sulfonamide group para to the chlorine atom activates the chlorophenyl ring for nucleophilic aromatic substitution (NAS). libretexts.org This allows for the displacement of the chloride ion by various nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is stabilized by the para-sulfonyl group. This methodology is particularly useful for introducing a range of functional groups in place of the chlorine atom. libretexts.orgmit.edu

Table 1: Potential Nucleophilic Aromatic Substitution Reactions on the Chlorophenyl Moiety

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Amination | Ammonia (B1221849) (NH₃) or primary/secondary amines | 1-(4-Aminophenyl)butane-1-sulfonamide derivatives |

| Hydroxylation | Sodium hydroxide (B78521) (NaOH) | 1-(4-Hydroxyphenyl)butane-1-sulfonamide |

| Alkoxylation | Sodium alkoxides (e.g., NaOCH₃) | 1-(4-Alkoxyphenyl)butane-1-sulfonamide derivatives |

| Thiolation | Sodium thiols (e.g., NaSPh) | 1-(4-(Phenylthio)phenyl)butane-1-sulfonamide |

Transformations at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a key site for chemical modification, allowing for the introduction of a wide variety of substituents through N-alkylation, N-arylation, and other transformations.

N-Alkylation and N-Arylation: The hydrogen atom on the sulfonamide nitrogen can be substituted with alkyl or aryl groups. N-alkylation can be achieved using various alkylating agents in the presence of a base. organic-chemistry.org More advanced methods utilize catalytic systems, such as manganese or ruthenium complexes, in "borrowing hydrogen" reactions with alcohols to provide a more environmentally benign approach. organic-chemistry.org

N-arylation is commonly performed using Chan-Evans-Lam cross-coupling reactions, which utilize copper catalysts to couple the sulfonamide with arylboronic acids. rsc.org These reactions can be performed under mild conditions and tolerate a wide range of functional groups. nih.govresearchgate.net Metal-free arylation methods using o-silylaryl triflates have also been developed. nih.gov

Table 2: Selected Methods for N-Alkylation and N-Arylation of Sulfonamides

| Transformation | Catalyst/Reagents | Substrate for N-substituent |

|---|---|---|

| N-Alkylation | Mn(I) PNP pincer complex | Primary alcohols |

| N-Methylation | [Ru(p-cymene)Cl₂]₂ / bidentate phosphines | Methanol |

| N-Arylation | Cupric acetate (B1210297) (Cu(OAc)₂) | Arylboronic acids |

| N-Arylation | Cesium fluoride (B91410) (CsF) | o-Silylaryl triflates |

Reductive Cleavage and Desulfonylation: The N–S bond of the sulfonamide is robust but can be cleaved under specific reductive conditions. This transformation, known as desulfonylation, effectively removes the entire butanesulfonyl group, yielding the corresponding amine (4-chloroaniline from the parent compound). Classical methods often employ harsh reducing agents like sodium in liquid ammonia or lithium naphthalenide. strath.ac.uk

More recent methodologies have focused on milder conditions. Photocatalytic approaches, for instance, can generate sulfonyl radical intermediates that can be harnessed for further functionalization or can lead to the sulfinate anion, broadening the synthetic utility of the sulfonamide group. researchgate.net Another innovative method involves a two-step process where the secondary sulfonamide is first reacted with ethyl benzoylformate and a phosphine (B1218219) reagent, followed by base-mediated fragmentation to cleave the N-S bond. chemrxiv.org This process is notable for its chemoselectivity and operation under mild, ambient conditions. chemrxiv.org

Conversion to Other Sulfur(VI) Functional Groups: Primary sulfonamides can be converted back into highly reactive sulfonyl chlorides. One modern approach uses a pyrylium (B1242799) salt (Pyry-BF₄) to activate the NH₂ group, enabling its conversion to a sulfonyl chloride upon reaction with a chloride source. nih.gov The resulting sulfonyl chloride is a versatile intermediate that can react with a wide array of nucleophiles (e.g., alcohols, thiols, amines) to form sulfonates, thioethers, and more complex sulfonamides, respectively. nih.gov

Sophisticated Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values. For 1-(4-Chlorophenyl)butane-1-sulfonamide, the expected signals would correspond to the protons on the aromatic ring and the butane (B89635) chain. The aromatic protons of the 4-chlorophenyl group would typically appear as two doublets in the downfield region (approximately δ 7.3-7.5 ppm) due to their symmetry. The proton attached to the chiral center (the carbon bearing both the phenyl and sulfonamide groups) would likely appear as a multiplet. The protons of the butyl chain would exhibit characteristic multiplets in the upfield region, with their specific shifts and coupling constants providing information about their connectivity. The protons of the sulfonamide (SO₂NH₂) group would be expected to show a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H-NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic CH | 7.3 - 7.5 | d | ~ 8-9 |

| Aromatic CH | 7.3 - 7.5 | d | ~ 8-9 |

| CH-SO₂NH₂ | 4.0 - 4.5 | m | - |

| CH₂ | 1.5 - 2.0 | m | - |

| CH₂ | 1.2 - 1.6 | m | - |

| CH₃ | 0.8 - 1.0 | t | ~ 7 |

| SO₂NH₂ | Variable | br s | - |

Note: This table is predictive and not based on experimental data.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The aromatic carbons would resonate in the downfield region (δ 120-140 ppm), with the carbon atom attached to the chlorine atom showing a characteristic shift. The chiral benzylic carbon would also have a specific chemical shift, as would the carbons of the butane chain.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Cl | 134 - 138 |

| Aromatic C-H | 128 - 130 |

| Aromatic C (ipso) | 138 - 142 |

| CH-SO₂NH₂ | 60 - 65 |

| CH₂ | 30 - 35 |

| CH₂ | 20 - 25 |

| CH₃ | 13 - 15 |

Note: This table is predictive and not based on experimental data.

To definitively establish the connectivity of atoms, a suite of two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin couplings, confirming the connectivity of protons within the butane chain and their relationship to the benzylic proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It would be essential for confirming the connection of the butane chain and the 4-chlorophenyl group to the chiral center and the sulfonamide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₁₀H₁₄ClNO₂S). The fragmentation pattern observed in the mass spectrum would provide further structural information. Key fragmentation pathways for sulfonamides often involve the cleavage of the C-S and S-N bonds. The presence of chlorine would be indicated by a characteristic isotopic pattern for fragments containing this atom.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands for its constituent functional groups. The sulfonamide group would be identified by two strong stretching vibrations for the S=O bonds, typically in the ranges of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). The N-H stretching of the primary sulfonamide would appear as one or two bands in the region of 3350-3250 cm⁻¹. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. The C-Cl stretching vibration would be expected in the fingerprint region.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Sulfonamide) | 3350 - 3250 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | < 3000 | Medium-Strong |

| S=O Asymmetric Stretch | 1370 - 1330 | Strong |

| S=O Symmetric Stretch | 1180 - 1160 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Note: This table is predictive and not based on experimental data.

Raman Spectroscopy

No published Raman spectroscopic data for this compound was found. Therefore, a data table of characteristic vibrational modes and their assignments cannot be provided.

X-ray Crystallography and Single Crystal Diffraction Studies for Solid-State Molecular Architecture

There are no available reports on the single crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, and unit cell dimensions is not known.

Crystal Packing and Intermolecular Interactions

Without crystallographic data, a description of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces, for this compound cannot be detailed.

Absolute Configuration Determination

As no crystallographic studies have been published, the absolute configuration of this compound, if chiral, has not been determined by this method.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Conformational Studies

No chiroptical spectroscopy data, such as circular dichroism or optical rotatory dispersion, for this compound has been reported in the scientific literature. Such studies would be necessary to investigate its enantiomeric purity and conformational properties in solution, but this information is currently unavailable.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, providing a balance between accuracy and computational cost. researchgate.netjmchemsci.com For 1-(4-Chlorophenyl)butane-1-sulfonamide, DFT calculations at a level such as B3LYP with a 6-311++G(d,p) basis set would be employed to optimize the molecule's geometry. researchgate.netnih.gov This process determines the most stable three-dimensional arrangement by calculating key parameters like bond lengths, bond angles, and dihedral angles. nih.gov

Beyond geometry, DFT is used to explore electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govmdpi.com

Table 1: Illustrative DFT-Calculated Parameters for a Sulfonamide-Containing Molecule Note: This data is representative of typical DFT outputs for analogous structures, as specific experimental or calculated values for this compound are not available in the provided sources.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital, related to electron-donating ability. | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity. | 4.5 to 5.5 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.0 to 5.0 Debye |

Ab initio quantum chemistry methods are based on first principles without the inclusion of empirical parameters. While computationally more demanding than DFT, they are highly accurate for exploring a molecule's energetic landscape. These methods can be used to calculate the precise energies of different isomers and transition states of this compound. This exploration is vital for understanding reaction mechanisms and the relative stability of different molecular forms, providing a detailed map of the potential energy surface. wikipedia.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound would provide a detailed view of its structural fluctuations and dynamic behavior in a biological environment, such as in an aqueous solution. These simulations can reveal how the molecule's conformation changes over time and how it interacts with surrounding solvent molecules. nih.gov Understanding solvent interactions is key to predicting properties like solubility and the stability of the compound in different media. nih.gov The stability of ligand-protein complexes, initially predicted by docking, can be further validated through MD simulations, which assess the persistence of interactions over a simulated trajectory. nih.gov

Molecular Docking Studies and Ligand-Protein Interaction Predictions (Pre-clinical Target Identification)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). unar.ac.id This method is instrumental in preclinical drug discovery for identifying potential biological targets. nih.govmdpi.com For this compound, docking studies would involve placing the molecule into the binding site of various proteins to predict its binding affinity and mode. The results are often expressed as a docking score or binding energy (in kcal/mol), with lower values indicating a more favorable interaction. nih.gov These studies can precisely identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the sulfonamide, chlorophenyl ring, or butane (B89635) chain and the amino acid residues of the target protein. nih.govnih.gov Sulfonamides are known to interact with targets like carbonic anhydrases. unar.ac.idnih.gov

Table 2: Representative Molecular Docking Results for a Sulfonamide Ligand with a Protein Target Note: This table illustrates the type of information obtained from a molecular docking study and is based on findings for similar sulfonamide compounds.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Carbonic Anhydrase (e.g., 1AZM) | -7.5 | His94, His96, His119 | Coordination with Zinc ion |

| Thr199, Thr200 | Hydrogen Bond with Sulfonamide group | ||

| Val121, Leu198 | Hydrophobic Interaction with Phenyl ring |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In a QSAR study, various molecular descriptors (e.g., physicochemical, electronic, and topological properties) are calculated for a set of molecules with known activities. nih.govpensoft.net A statistical model is then built to predict the activity based on these descriptors.

For this compound, a QSAR model could be developed using it as a template structure. By systematically modifying parts of the molecule (e.g., changing the substitution on the phenyl ring or altering the length of the alkyl chain) and calculating descriptors for these new virtual derivatives, their potential activity can be predicted without the need for synthesis and testing. nih.gov This predictive capability makes QSAR an invaluable tool for the rational design of new derivatives with potentially improved potency and properties. researchgate.net

Table 3: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Physicochemical | LogP (Octanol-water partition coefficient) | Hydrophobicity/Lipophilicity |

| Molecular Weight (MW) | Size of the molecule | |

| Electronic | Dipole Moment | Molecular polarity |

| HOMO/LUMO Energies | Electron donating/accepting ability | |

| Topological | Topological Polar Surface Area (TPSA) | Polarity and hydrogen bonding capacity |

| Number of Rotatable Bonds | Molecular flexibility |

Pre Clinical Biological and Biochemical Research Methodologies

Investigation of Enzyme Inhibition Mechanisms by Sulfonamide Derivatives

Sulfonamides are a well-established class of compounds known for their enzyme-inhibiting properties. nih.gov Research in this area typically focuses on understanding the specific interactions between the sulfonamide derivative and the target enzyme at a molecular level.

In Vitro Enzymatic Assays and Kinetic Characterization

While no specific enzymatic assay data is available for 1-(4-Chlorophenyl)butane-1-sulfonamide, the general approach for sulfonamides involves in vitro studies with purified enzymes. A primary target for this class of compounds is dihydropteroate (B1496061) synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.govnih.gov

Kinetic studies are crucial to characterize the nature of the enzyme inhibition. Sulfonamides typically act as competitive inhibitors of para-aminobenzoic acid (PABA), the natural substrate for DHPS. juniperpublishers.com This competitive inhibition is a result of the structural similarity between sulfonamides and PABA. nih.gov The binding affinity and inhibition constants (Ki) are key parameters determined in these assays. For other enzymes, such as acetylcholinesterase or urease, similar in vitro kinetic studies would be necessary to determine if this compound exhibits any inhibitory activity. nih.gov

Mechanistic Probes of Biochemical Pathways Affected by the Compound

The primary biochemical pathway affected by antimicrobial sulfonamides is the folate biosynthesis pathway. nih.gov By inhibiting dihydropteroate synthetase, sulfonamides disrupt the production of dihydrofolate, a precursor to tetrahydrofolate. Tetrahydrofolate is a vital cofactor in the synthesis of nucleic acids (DNA and RNA) and certain amino acids. juniperpublishers.com The inhibition of this pathway ultimately halts bacterial growth and replication, leading to a bacteriostatic effect. juniperpublishers.com

To investigate the specific effects of this compound, researchers would typically employ metabolomic and proteomic approaches to identify changes in cellular metabolite and protein levels following exposure to the compound.

Assessment of Antimicrobial Activity in Laboratory Settings (In Vitro Studies)

The antimicrobial potential of a new sulfonamide derivative is a key area of preclinical research. nih.govresearchgate.net These studies are conducted in vitro to determine the compound's spectrum of activity and potency against various microorganisms.

Determination of Minimum Inhibitory Concentration (MIC) against Bacterial and Fungal Strains

A fundamental assay in antimicrobial research is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov This is a critical measure of a drug's potency.

No MIC values for this compound against any specific bacterial or fungal strains have been reported in the searched literature. A standard MIC determination would involve testing the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data Template

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data not available |

| Escherichia coli | ATCC 25922 | Data not available |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available |

| Candida albicans | ATCC 90028 | Data not available |

Exploration of Potential Mechanisms of Antimicrobial Action

For sulfonamides, the primary mechanism of antimicrobial action is the inhibition of folate synthesis. mdpi.commcgill.ca However, it is important to investigate if a novel derivative like this compound might possess alternative or secondary mechanisms of action. nih.gov Techniques such as bacterial cytological profiling, which examines morphological changes in bacteria upon antibiotic exposure, can provide clues about the cellular processes being affected. nih.gov

Analysis of Cross-Resistance Patterns with Existing Antimicrobial Agents

Bacterial cross-resistance, where resistance to one antimicrobial agent confers resistance to another, is a significant concern in drug development. nih.gov It is essential to determine if resistance to existing sulfonamides or other classes of antibiotics would also render this compound ineffective. This is typically assessed by testing the compound against a panel of well-characterized antibiotic-resistant bacterial strains. No such cross-resistance studies for this compound have been documented.

Cell-Based Biochemical Assays for Specific Biological Modulations (Excluding Cytotoxicity and Adverse Effects)

Extensive literature searches did not yield specific data regarding cell-based biochemical assays performed on the compound this compound. While research exists on the biological activities of other sulfonamide derivatives, including investigations into their effects on cellular pathways and receptor binding, no such studies were identified for this particular compound.

Analysis of Cellular Pathway Perturbation (e.g., cell cycle regulation, signal transduction)

No publicly available scientific literature was found that specifically investigates the impact of this compound on cellular pathway perturbation. Consequently, there is no data to report on its effects on processes such as cell cycle regulation or signal transduction pathways.

Ligand-Receptor Binding Studies in Isolated Biological Systems

There is no available research detailing ligand-receptor binding studies for this compound in any isolated biological systems. Therefore, its binding affinity and selectivity for specific biological targets remain uncharacterized in the scientific literature.

In Vivo Mechanistic Studies in Relevant Animal Models (Focus on Biochemical Effects, Not Therapeutic Efficacy)

No in vivo studies in animal models have been published that focus on the biochemical effects of this compound. The following subsections reflect this lack of available data.

Biochemical Pathway Modulation in Animal Tissues

No data is available from in vivo studies to indicate how this compound may modulate any biochemical pathways within animal tissues.

Pharmacodynamic Marker Evaluation in Experimental Animal Systems

There are no published studies that have evaluated pharmacodynamic markers in response to the administration of this compound in experimental animal systems.

Structure Activity Relationship Sar Elucidation and Rational Ligand Design

Systematic Structural Modification of the 1-(4-Chlorophenyl)butane-1-sulfonamide Scaffold

For instance, in a series of N-alkyl-β-D-glycosylamine derivatives, the variation of the alkyl chain length from 6 to 18 carbons was shown to directly impact their antifungal properties. nih.gov Similarly, in a study on alkylresorcinol homologues, antioxidant activity in bulk oils decreased as the alkyl chain length increased, whereas in oil-in-water emulsions, an optimal activity was observed at an intermediate chain length. mdpi.com These findings highlight that the effect of chain length is context-dependent and related to the physicochemical properties of the system.

Branching of the alkyl chain can also have a profound effect. In a study of supramolecular organogels, the length of branched alkyl chains influenced properties such as thermal stability and mechanical strength. nih.gov For this compound, introducing branching into the butane (B89635) chain, for example, by synthesizing a 1-(4-Chlorophenyl)-2-methylpropane-1-sulfonamide, could lead to altered binding affinity due to increased steric bulk, which might either enhance or hinder interaction with a specific binding pocket.

The following table illustrates hypothetical variations of the butane chain and their potential impact on biological activity, based on general SAR principles.

| Compound | Butane Chain Modification | Expected Impact on Biological Activity |

| 1-(4-Chlorophenyl)propane-1-sulfonamide | Shortened Chain (Propane) | Altered lipophilicity and steric fit, potentially leading to decreased or increased activity depending on the target. |

| 1-(4-Chlorophenyl)pentane-1-sulfonamide | Lengthened Chain (Pentane) | Increased lipophilicity, which may enhance membrane permeability but could also lead to non-specific binding. |

| 1-(4-Chlorophenyl)-2-methylpropane-1-sulfonamide | Branched Chain (Isobutane) | Increased steric bulk, which could improve selectivity if the target has a complementary pocket, or decrease activity due to steric hindrance. |

The 4-chlorophenyl group is a key feature of the this compound scaffold. The chlorine atom at the para position influences the electronic properties and lipophilicity of the aromatic ring, which in turn affects molecular interactions such as halogen bonding and hydrophobic interactions.

A study on a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides demonstrated that the nature and position of substituents on the phenyl ring significantly impacted their antiviral activity. nih.gov Similarly, in a series of salicylanilides, the presence and position of chlorine atoms on the phenyl ring were crucial for their biological activity. nih.gov

The table below summarizes potential substitutions on the 4-chlorophenyl moiety and their predicted effects on molecular interactions.

| Compound | 4-Chlorophenyl Moiety Modification | Predicted Effect on Molecular Interactions |

| 1-Phenylbutane-1-sulfonamide | H instead of Cl | Baseline for assessing the contribution of the chloro group. |

| 1-(4-Fluorophenyl)butane-1-sulfonamide | F instead of Cl | May form stronger halogen bonds; alters lipophilicity. |

| 1-(4-Bromophenyl)butane-1-sulfonamide | Br instead of Cl | Increases lipophilicity and polarizability; may form stronger halogen bonds. |

| 1-(4-Methoxyphenyl)butane-1-sulfonamide | OCH₃ instead of Cl | Electron-donating group; may alter hydrogen bonding capacity and electronic interactions. |

| 1-(4-Nitrophenyl)butane-1-sulfonamide | NO₂ instead of Cl | Strong electron-withdrawing group; may enhance π-π stacking interactions. |

The sulfonamide group is a critical pharmacophore, and substitution at the nitrogen atom (N1 position) is a common strategy for modulating the biological activity of sulfonamide-based drugs. An unsubstituted sulfonamide (R-SO₂NH₂) can act as a hydrogen bond donor and acceptor. Introducing substituents on the nitrogen can alter its acidity, hydrogen bonding capacity, and steric profile, thereby influencing target recognition and binding affinity.

For instance, N-alkylation would remove the hydrogen bond donating capability of the sulfonamide NH group, which could be detrimental if this interaction is crucial for binding. However, the added alkyl group could form favorable hydrophobic interactions within the target's binding site. Introducing aromatic or heteroaromatic rings at the N1 position can lead to additional π-π stacking or other specific interactions.

In a study of N-substituted sulfonamides derived from carvacrol, the nature of the substituent at the sulfonamide nitrogen significantly influenced their acetylcholinesterase inhibitory activity. qub.ac.uk Another study on 1-substituted-n-(4-alkoxycarbonylpiperidin-1-yl)alkanes as antiarrhythmic agents also highlighted the importance of the N-substituent in determining biological activity. medcraveonline.com

The following table outlines possible modifications at the sulfonamide nitrogen and their potential consequences for target recognition.

| Compound | Sulfonamide Nitrogen Modification | Potential Consequence for Target Recognition |

| N-Methyl-1-(4-chlorophenyl)butane-1-sulfonamide | Methylation | Loss of a hydrogen bond donor; introduction of a small hydrophobic group. |

| N-Phenyl-1-(4-chlorophenyl)butane-1-sulfonamide | Phenylation | Potential for additional π-π stacking interactions; increased steric bulk. |

| N-Acetyl-1-(4-chlorophenyl)butane-1-sulfonamide | Acetylation | Alters electronic properties and hydrogen bonding capacity. |

| N-(Pyridin-2-yl)-1-(4-chlorophenyl)butane-1-sulfonamide | Heteroaromatic substitution | Introduction of a potential hydrogen bond acceptor and π-system for interactions. |

Derivation of Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogs, QSAR models can be developed to predict the activity of novel derivatives and to gain insights into the structural features that are important for their biological effects.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

Several QSAR studies have been successfully applied to sulfonamide derivatives. For example, a QSAR analysis of aryl sulfonamide derivatives as Mcl-1 inhibitors demonstrated that nonlinear models gave better predictive results and highlighted the importance of both 2D and 3D descriptors. researchgate.net Another QSAR study on biphenyl (B1667301) carboxamide analogues for analgesic activity revealed a statistically significant model with two variables. dovepress.com These studies underscore the utility of QSAR in understanding the SAR of sulfonamide-based compounds and in guiding the design of new, more potent molecules.

Rational Design Strategies for Optimizing Specific Molecular Interactions

Rational design strategies aim to optimize the interaction of a ligand with its biological target based on an understanding of the target's three-dimensional structure and the principles of molecular recognition. For the this compound scaffold, several rational design approaches can be employed.

One common strategy is the "tail approach," which has been successfully used in the design of human carbonic anhydrase inhibitors. qub.ac.uk This approach involves appending various chemical functionalities (tails) to the main scaffold to exploit specific subpockets in the target's active site, thereby increasing potency and selectivity. For this compound, "tails" could be added to the phenyl ring or the sulfonamide nitrogen to probe for additional binding interactions.

Structure-based drug design is another powerful approach. If the crystal structure of the target protein in complex with this compound or a close analog is available, it can provide detailed information about the binding mode and key interactions. This information can then be used to design modifications that enhance these interactions. For example, if a hydrophobic pocket is identified near the butane chain, extending or branching the chain could lead to improved binding.

Scaffold hopping is a strategy that involves replacing the core scaffold of a molecule with a different one while maintaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. For this compound, the phenylalkanesulfonamide core could be replaced with other scaffolds that present the key interaction groups in a similar spatial arrangement.

Pharmacophore Modeling and Lead Optimization Principles within Sulfonamide Chemistry

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological activity. A pharmacophore model can be generated based on a set of active molecules (ligand-based) or from the structure of the ligand-binding site of a target protein (structure-based).

For a series of active sulfonamide derivatives, a pharmacophore model might include features such as a hydrogen bond acceptor (the sulfonyl oxygens), a hydrogen bond donor (the sulfonamide NH), a hydrophobic region (the phenyl ring and alkyl chain), and an aromatic ring feature. This model can then be used as a 3D query to screen large compound libraries to identify new potential hits.

Pharmacophore models are also valuable tools for lead optimization. By understanding the key features required for activity, medicinal chemists can prioritize modifications that are most likely to improve potency and selectivity. For example, if a pharmacophore model indicates the importance of a hydrophobic feature at a certain position, modifications can be designed to introduce or enhance hydrophobic groups in that region of the molecule. Several studies have successfully employed pharmacophore modeling in the discovery and optimization of sulfonamide-based inhibitors.

Future Research Directions and Unexplored Academic Avenues

Development of Novel and Sustainable Synthetic Methodologies Employing Green Chemistry Principles

Traditional methods for synthesizing sulfonamides often involve the use of hazardous reagents and volatile organic solvents, such as dichloromethane, DMF, and DMSO. researchgate.net Future research should prioritize the development of green and sustainable synthetic routes to 1-(4-Chlorophenyl)butane-1-sulfonamide. This involves adhering to the principles of green chemistry to minimize environmental impact and enhance safety and efficiency.

Key research objectives in this area include:

Use of Benign Solvents: Exploring the use of water, ethanol, glycerol, or deep eutectic solvents (DES) as reaction media can significantly reduce the environmental footprint of the synthesis. rsc.orgresearchgate.net Facile, environmentally friendly methods for sulfonamide synthesis in aqueous media have been described, which often allow for simple product isolation through filtration. rsc.orgsci-hub.se

Alternative Reagent Strategies: Moving away from highly reactive and toxic sulfonyl chlorides is a critical goal. researchgate.net Research into using stable and commercially available sulfur sources like sodium sulfinate represents a promising avenue. researchgate.net Another approach involves the oxidative chlorination of thiols to generate sulfonyl chlorides in situ, which then react with amines to form the desired sulfonamide. rsc.orgresearchgate.net

Energy Efficiency: Investigating methodologies that proceed under mild conditions, such as room temperature, can reduce energy consumption. sci-hub.se Solvent-free reaction conditions are another area of exploration that aligns with green chemistry principles. sci-hub.se

Table 1: Green Chemistry Principles for Sustainable Sulfonamide Synthesis

| Principle | Application in this compound Synthesis | Potential Benefits |

|---|---|---|

| Use of Safer Solvents | Employing water, ethanol, or deep eutectic solvents instead of chlorinated solvents. rsc.orgresearchgate.net | Reduced toxicity and environmental pollution. |

| Atom Economy | Designing syntheses that maximize the incorporation of all materials used in the process into the final product. | Minimized waste generation. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the butyl and chlorophenyl moieties. | Reduced reliance on fossil fuels. |

| Catalysis | Developing catalytic methods to replace stoichiometric reagents, particularly for the sulfonylation step. | Increased efficiency and reduced waste. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. sci-hub.se | Lower energy costs and reduced carbon footprint. |

Advanced Mechanistic Investigations at the Atomic and Molecular Level

While the general mechanism of action for antibacterial sulfonamides—competitive inhibition of dihydropteroate (B1496061) synthase (DHPS)—is well-established, the specific molecular interactions of this compound with its potential biological targets are unknown. ijpsjournal.comwikipedia.orgnih.gov Advanced mechanistic studies are crucial to elucidate its mode of action and potential toxicities.

Future research should focus on:

Computational Modeling and Simulation: Using quantum mechanics (QM) and molecular dynamics (MD) simulations to model the binding of this compound to the active sites of various enzymes. This can help predict binding affinities and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of this compound in complex with its biological targets. Such studies would provide definitive, atomic-level insights into its mechanism of action.

Spectroscopic Analysis: Utilizing advanced spectroscopic techniques like NMR to study the compound's conformational dynamics and its interactions with target macromolecules in solution. nih.gov

Reaction Pathway Elucidation: Investigating the mechanisms behind potential metabolic pathways and the formation of reactive metabolites, which are often implicated in sulfonamide-induced hypersensitivity reactions. nih.govresearchgate.net

Exploration of Multi-target Modulation and Poly-pharmacology for Complex Biological Systems

The sulfonamide moiety is a versatile structural motif found in drugs with a wide range of biological activities, including antibacterial, anticancer, antiviral, and diuretic effects. wikipedia.orgnih.govnih.gov This versatility makes sulfonamide derivatives excellent candidates for the development of multi-target agents in the field of poly-pharmacology, which aims to address complex diseases by modulating multiple biological targets simultaneously. nih.gov

Unexplored avenues for this compound include:

Target Identification and Profiling: Screening the compound against a broad panel of biological targets, such as kinases, proteases, and carbonic anhydrases, to identify potential multi-target activities. nih.govnih.gov Sulfonamides are known to be potent inhibitors of various carbonic anhydrase isoforms, some of which are associated with tumors. nih.govacs.org

Design of Multi-target Ligands: Using the structure of this compound as a scaffold to design new derivatives capable of interacting with multiple targets relevant to complex diseases like cancer or neurodegenerative disorders. scilit.com

Systems Biology Approaches: Integrating experimental data with computational systems biology models to understand how the compound's effects on multiple targets translate to cellular and physiological outcomes.

Development of Sophisticated Analytical Methods for Trace Analysis in Research Matrices (e.g., environmental fate, ex vivo samples)

As with other pharmaceuticals, understanding the environmental fate and pharmacokinetic profile of this compound is essential. mdpi.com This requires the development of highly sensitive and specific analytical methods for its detection and quantification at trace levels in complex matrices.

Future research should concentrate on:

Advanced Chromatographic Techniques: Developing and validating methods using ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS). nih.govrsc.org These techniques offer the high sensitivity and selectivity needed for trace analysis.

Sample Preparation Optimization: Innovating sample extraction and purification techniques, such as solid-phase extraction (SPE) and multifunction impurity adsorption cleaning, to efficiently isolate the compound from matrices like soil, water, and biological tissues. rsc.orgacs.orgvt.edu

Metabolite Identification: Using HRMS to identify and characterize potential metabolites of this compound in ex vivo samples, which is crucial for understanding its metabolic stability and potential for bioaccumulation.

Environmental Persistence Studies: Applying these analytical methods to investigate the compound's persistence, mobility, and degradation pathways (both biotic and abiotic) in various environmental compartments. acs.orgacs.orgoup.com Sulfonamides can exhibit variable persistence in soil and water, with factors like pH and microbial activity playing a significant role. mdpi.comacs.orgnih.gov

Table 2: Analytical Techniques for Trace Analysis of Sulfonamides

| Technique | Description | Application for this compound |

|---|---|---|

| UHPLC-MS/MS | Ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. nih.gov | Quantitative analysis in environmental water, soil, and biological fluids with high sensitivity and specificity. |

| UPLC-HRMS | Ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry. rsc.org | Identification of unknown metabolites and degradation products in complex matrices. |

| Solid-Phase Extraction (SPE) | A sample preparation technique for concentrating and purifying analytes from a solution. acs.org | Extraction and clean-up from water samples and biological extracts prior to instrumental analysis. |

| Gas Chromatography (GC) | A chromatographic technique used to separate and analyze compounds that can be vaporized without decomposition. oup.com | Analysis of derivatized sulfonamides, potentially offering alternative selectivity. |

Application of Artificial Intelligence and Machine Learning in the Design and Prediction of Sulfonamide Properties

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design. nih.gov These computational tools can be applied to this compound to accelerate the discovery of new derivatives with improved properties.

Key opportunities in this domain are:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity, toxicity, solubility, and metabolic stability of novel analogs. frontiersin.org

De Novo Drug Design: Utilizing generative AI models to design entirely new molecules based on the this compound scaffold, optimized for specific properties like target affinity and low toxicity. stanford.eduthe-scientist.com

Virtual Screening: Employing ML-based models to rapidly screen large virtual libraries of compounds to identify those with a high probability of being active against a specific biological target. frontiersin.org Recent advances have shown success in using AI to discover novel antibiotics for resistant pathogens. stanford.eduthe-scientist.commit.edu

Bioisosteric Replacement Strategies for Enhanced Molecular Interactions and Reduced Metabolic Liability

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound to improve its potency, selectivity, pharmacokinetic properties, and reduce toxicity. tandfonline.comdrughunter.com Applying this strategy to this compound could lead to the development of superior therapeutic agents.

Future research could explore:

Sulfonamide Group Bioisosteres: Replacing the sulfonamide moiety with other functional groups that can mimic its hydrogen bonding capabilities and acidic nature. nih.gov Potential bioisosteres include sulfoximines, sulfondiimidamides, and N-acylsulfonamides. nih.govcambridgemedchemconsulting.comacs.org Such replacements can modulate physicochemical properties like acidity, lipophilicity, and metabolic stability. drughunter.comnih.gov

Metabolic Soft Spot Mitigation: Identifying and modifying metabolically labile sites within the molecule. For example, a gem-dimethylsulphone has been used as a bioisosteric replacement for a metabolically unstable sulfonamide, successfully reducing its metabolic liability while retaining potency. cambridgemedchemconsulting.com

Q & A

Q. What are the key synthetic pathways and critical reaction conditions for 1-(4-Chlorophenyl)butane-1-sulfonamide?

The synthesis typically involves sulfonamide formation via coupling reactions between a chlorophenyl-substituted alkyl halide and a sulfonating agent. Critical steps include:

- Sulfonylation : Reaction of 1-(4-chlorophenyl)butane-1-thiol with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate.

- Amination : Subsequent reaction with ammonia or primary amines in anhydrous tetrahydrofuran (THF) at reflux conditions to yield the sulfonamide .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the product .

Q. How is the structural integrity of this compound validated experimentally?

Structural characterization employs:

- NMR Spectroscopy : H and C NMR to confirm the chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and sulfonamide NH (δ 5.1–5.3 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peaks matching the theoretical mass (e.g., CHClNOS: [M+H] = 264.05) .

- X-ray Crystallography : Resolving crystal packing and hydrogen-bonding networks (if crystalline) .

Q. What solubility and stability properties influence experimental design for this compound?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Solubility in ethanol is temperature-dependent (improves at 50–60°C) .

- Stability : Degrades under strong acidic/basic conditions; store in inert atmospheres (N) at –20°C to prevent sulfonamide hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Solvent Optimization : Replace THF with DMF to enhance sulfonylation efficiency at lower temperatures (20–25°C) .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amination kinetics, reducing reaction time by 30% .

- In-situ Monitoring : Employ HPLC (C18 column, acetonitrile/water gradient) to track intermediate formation and adjust stoichiometry dynamically .

Q. What pharmacological targets are hypothesized for this compound, and how are these validated?

- Target Identification : Molecular docking studies suggest affinity for carbonic anhydrase IX (CA-IX) due to sulfonamide-Zn interactions .

- In vitro Validation :

- Enzyme Assays : Measure CA-IX inhibition via stopped-flow CO hydration (IC values < 1 μM indicate high potency) .

- Cell-based Assays : Test antiproliferative activity in hypoxic cancer cells (e.g., HT-29 colon carcinoma) using MTT assays .

Q. How can contradictions in reported biological activity data be resolved?

- Source of Variability : Differences in cell lines (e.g., HT-29 vs. HeLa) or assay conditions (hypoxia vs. normoxia) may explain discrepancies in IC values .

- Methodological Adjustments :

- Standardize oxygen levels (5% O for hypoxia models).

- Use orthogonal assays (e.g., Western blotting for CA-IX expression) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.